Spiro[4.5]decan-8-one
Overview
Description
Spiro[4.5]decan-8-one and its derivatives are a class of spirocyclic compounds that have garnered interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities. These compounds are characterized by a spirocyclic framework that often imparts rigidity and a three-dimensional structure, which is beneficial in drug design and synthesis.
Synthesis Analysis
The synthesis of spiro[4.5]decan-8-one derivatives has been achieved through various innovative methods. A bifunctional organo/metal cooperative catalysis system was employed for the [3 + 2] annulation of para-quinone methides with vinylcyclopropanes, leading to high yields and diastereoselectivities of spiro[4.5]deca-6,9-diene-8-ones . Another approach involved a cascade radical 1,6-addition/cyclization of para-quinone methides, which allowed for the construction of spiro[4.5]deca-6,9-dien-8-ones under mild conditions, achieving high efficiency through a one-pot procedure . Ultrasound-promoted one-pot synthesis has also been reported, offering advantages such as shorter reaction times and higher yields for the synthesis of 3-aza-6,10-diaryl-2-oxa-spiro[4.5]decane-1,4,8-trione .
Molecular Structure Analysis
The molecular structure of spiro[4.5]decan-8-one derivatives is crucial for their biological activity. The influence of stereochemistry and substitution patterns on the binding affinity and selectivity to various receptors has been studied, particularly in the context of orphanin FQ and opioid receptors . The structural features of these compounds, such as the presence of a spirocyclic core and specific substituents, are key determinants of their pharmacological properties.
Chemical Reactions Analysis
Spiro[4.5]decan-8-one derivatives undergo a range of chemical reactions that are essential for their functionalization and biological activity. The Nazarov cyclization of cycloalkylidene derivatives has been used to synthesize spiro[4.5]decane and spiro[4.4]nonane ring systems, with the product's double bond position being influenced by substituents . Additionally, a visible-light-driven dearomatization reaction has been developed for the regioselective cyclization of 2-benzyl-2-bromomalonate with alkynes, leading to the formation of spiro[4.5]decanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro[4.5]decan-8-one derivatives are influenced by their rigid and complex molecular structures. These properties are important for their potential therapeutic applications. For instance, derivatives with improved metabolic stability and pharmacokinetic profiles have been identified as potent and selective GlyT1 inhibitors, highlighting the importance of the spirocyclic core in enhancing drug-like properties . Moreover, the synthesis of spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid has been explored, with the aim of understanding the role of the carboxylic acid group in anticonvulsant activity .
Scientific Research Applications
Application 1: Prolyl Hydroxylase Domain Inhibitors
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Spiro[4.5]decan-8-one is used in the development of prolyl hydroxylase domain (PHD) inhibitors . PHDs are enzymes that play a crucial role in the body’s response to low oxygen levels, or hypoxia . By inhibiting these enzymes, it’s possible to mimic the body’s natural response to hypoxia, which has potential therapeutic applications in the treatment of anemia and other ischemia-related diseases .
- Methods of Application or Experimental Procedures : The development of PHD inhibitors involves structure-activity relationship and crystallographic studies on spiro[4.5]decanone containing PHD inhibitors . These inhibitors bind to the active site of the PHDs and compete with the 2-oxoglutarate (2OG) co-substrate .
- Results or Outcomes : The results of these studies have revealed spiro[4.5]decanones as useful templates for the generation of potent and selective 2OG oxygenase inhibitors . PHD inhibitors are currently in phase 3 clinical trials for the treatment of anemia in chronic kidney disease .
Application 2: Preparation of Potent Analgesic Compounds
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : “Spiro[4.5]decan-8-one” is used in the preparation of a series of potent analgesic compounds . These compounds could potentially be used for pain management.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific analgesic compound being synthesized. Typically, this would involve various organic synthesis techniques .
- Results or Outcomes : The outcomes of these studies could potentially lead to the development of new analgesic drugs for pain management .
Application 3: Synthesis of Tritium Labelled Probes
- Specific Scientific Field : Radiochemistry
- Summary of the Application : “Spiro[4.5]decan-8-one” is used as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
- Methods of Application or Experimental Procedures : The synthesis of tritium labelled probes involves various radiochemistry techniques .
- Results or Outcomes : The outcomes of these studies could potentially lead to the development of new tools for studying the dopamine reuptake complex, which could have implications for understanding and treating neurological disorders .
Safety And Hazards
properties
IUPAC Name |
spiro[4.5]decan-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIGHSFWYLVBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562376 | |
Record name | Spiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4.5]decan-8-one | |
CAS RN |
4027-35-4 | |
Record name | Spiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.5]decan-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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